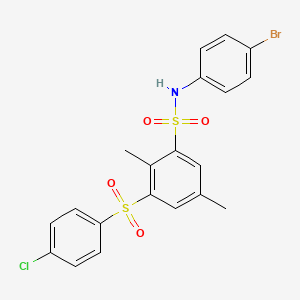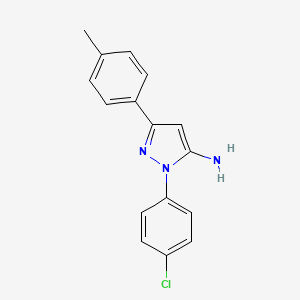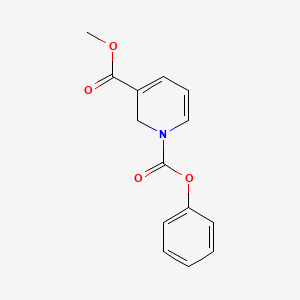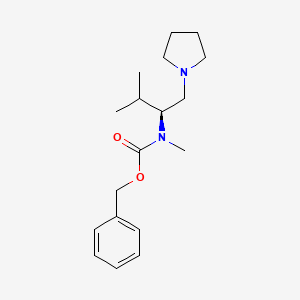
(S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate
Descripción general
Descripción
(S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate, also known as (S)-Benzyl methylcarbamate, is a synthetic compound that has been widely used in the scientific research field for its unique properties. It is a carbamate ester, which is a type of organic compound that is formed when an acid and an alcohol react together. This compound has been studied for its potential applications in the fields of biochemistry, physiology and pharmacology.
Aplicaciones Científicas De Investigación
(S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate has been used in the scientific research field for its unique properties. It is used as an inhibitor of enzymes, such as cyclooxygenase and acetylcholinesterase. It is also used as a chemical tool to study the structure and function of proteins and to investigate the mechanism of action of drugs. Additionally, it has been used in the study of the biochemical and physiological effects of drugs and their interactions with other molecules.
Mecanismo De Acción
The mechanism of action of (S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate is not fully understood. However, it is believed that the compound binds to the active site of enzymes and inhibits their activity. Additionally, it is believed to interact with proteins and other molecules, thereby altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate are not fully understood. However, it has been shown to inhibit the activity of enzymes, such as cyclooxygenase and acetylcholinesterase. Additionally, it has been shown to interact with proteins and other molecules, thereby altering their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate in laboratory experiments include its availability, low cost and ease of synthesis. Additionally, its ability to interact with proteins and other molecules makes it a useful tool for studying the biochemical and physiological effects of drugs.
However, there are some limitations associated with the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood and its effects on proteins and other molecules are not yet well understood. Additionally, the compound is toxic and should be handled carefully.
Direcciones Futuras
The potential future directions for research on (S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate include further investigation of its mechanism of action, its effects on proteins and other molecules, and its potential applications in the fields of biochemistry, physiology and pharmacology. Additionally, further research could be conducted on the synthesis of this compound and its potential toxicity. Finally, further research could be conducted on the potential therapeutic applications of this compound.
Propiedades
IUPAC Name |
benzyl N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15(2)17(13-20-11-7-8-12-20)19(3)18(21)22-14-16-9-5-4-6-10-16/h4-6,9-10,15,17H,7-8,11-14H2,1-3H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXQJQQYDXXTEK-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375209 | |
| Record name | (S)-1-Pyrrolidin-2-isopropyl-2-(N-Cbz-N-Methyl)amino-ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675602-78-5 | |
| Record name | Carbamic acid, methyl[(1S)-2-methyl-1-(1-pyrrolidinylmethyl)propyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-Pyrrolidin-2-isopropyl-2-(N-Cbz-N-Methyl)amino-ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-(4-Ethoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B1620567.png)
![2-[benzenesulfonyl-(4-nitrophenyl)amino]-N-(2,4-dimethylpentan-3-yl)acetamide](/img/structure/B1620568.png)
![2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B1620570.png)
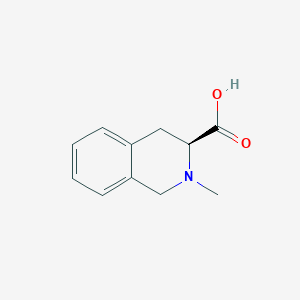
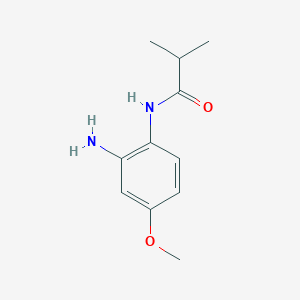


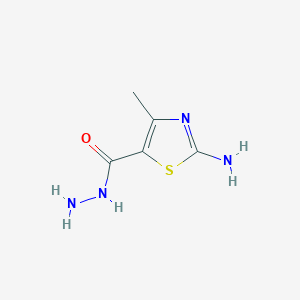
![5-o-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1620577.png)
